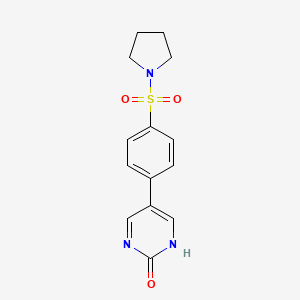

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol

CAS No.: 1261924-26-8

Cat. No.: VC11746140

Molecular Formula: C14H15N3O3S

Molecular Weight: 305.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261924-26-8 |

|---|---|

| Molecular Formula | C14H15N3O3S |

| Molecular Weight | 305.35 g/mol |

| IUPAC Name | 5-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C14H15N3O3S/c18-14-15-9-12(10-16-14)11-3-5-13(6-4-11)21(19,20)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,15,16,18) |

| Standard InChI Key | LYNUJKRWBIFKSQ-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3 |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3 |

Introduction

Molecular Formula:

C14H16N3O3S

Key Features:

-

Pyrimidine Core: Known for its role in bioactivity due to its electron-deficient nature, enabling interactions with biological targets such as enzymes and receptors.

-

Sulfonamide Group: The pyrrolidin-1-ylsulfonyl moiety enhances solubility and pharmacokinetic properties.

-

Hydroxypyrimidine: The hydroxyl group at position 2 contributes to hydrogen bonding potential, which may influence binding affinity to biological targets.

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors. Below is a generalized synthetic route:

Steps:

-

Formation of Pyrimidine Core:

-

Pyrimidine derivatives are often synthesized via condensation reactions involving diketones or amidines.

-

For this compound, hydroxypyrimidines can be prepared by cyclization of β-diketones with urea or its derivatives.

-

-

Introduction of the Phenyl Ring:

-

The phenyl group is introduced through electrophilic substitution or coupling reactions.

-

-

Sulfonamide Formation:

-

A sulfonamide linkage is created by reacting the phenyl derivative with pyrrolidine and sulfonating agents (e.g., sulfonyl chlorides).

-

-

Final Functionalization:

-

Hydroxylation or other modifications may be performed to achieve the final structure.

-

Biological Activity

The structural features of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol suggest potential applications in medicinal chemistry:

Enzyme Inhibition:

-

Pyrimidines are known inhibitors of enzymes like kinases and phosphodiesterases due to their ability to mimic natural substrates.

-

The sulfonamide group may enhance selectivity for specific enzyme targets.

Anti-inflammatory Potential:

-

Sulfonamides have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory mediators.

Antimicrobial Activity:

-

Compounds containing pyrimidine and sulfonamide groups have demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria.

Pharmacokinetics:

Compounds with sulfonamide groups often exhibit good oral bioavailability and metabolic stability, making them suitable for drug development.

Toxicity:

Preliminary studies on related compounds indicate low cytotoxicity towards non-cancerous cells, though further studies are needed for comprehensive toxicological profiling.

Applications

The compound holds promise as a lead molecule for drug development in the following areas:

-

Anti-inflammatory therapies targeting chronic diseases like rheumatoid arthritis.

-

Antimicrobial agents combating multidrug-resistant pathogens.

-

Anticancer treatments targeting specific kinase pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume